
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine is a fluorinated organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties. The presence of the trifluoroethyl group in its structure imparts significant electronic and steric effects, making it a valuable compound in medicinal chemistry and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine typically involves the introduction of the trifluoroethyl group to an indazole core. One common method is the direct trifluoroethylation of indoles via C–H functionalization. This process can be achieved using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate as the trifluoroethylating agent under mild conditions with high functional group tolerance .
Industrial Production Methods
The use of solid composite catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or hydride reduction methods.
Substitution: The compound can participate in substitution reactions, where the trifluoroethyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine solutions, reducing agents like hydrogen, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include trifluoroacetaldehyde, trifluoroacetic acid, and other fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique electronic properties and metabolic stability.
Industry: Utilized in the development of specialized materials and as a solvent for dispersing fluorinated materials
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, leading to altered biological activity. For example, it may act as an agonist or inhibitor of specific receptors, modulating their function and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and in various chemical reactions.
Trifluoromethylated Indoles: Compounds with similar fluorinated groups, used in medicinal chemistry for their enhanced biological activity.
Uniqueness
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine stands out due to its specific indazole core structure combined with the trifluoroethyl group, which imparts unique electronic and steric properties. This combination makes it a valuable compound for developing new drugs and materials with improved performance and stability.
Propiedades
Fórmula molecular |
C9H8F3N3 |
|---|---|
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroethyl)indazol-6-amine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)5-15-8-3-7(13)2-1-6(8)4-14-15/h1-4H,5,13H2 |
Clave InChI |
CTZIQNAMCYZICY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)N(N=C2)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


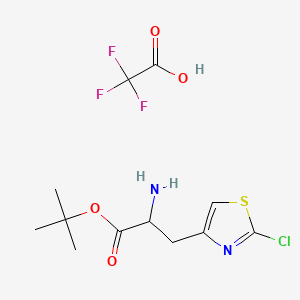
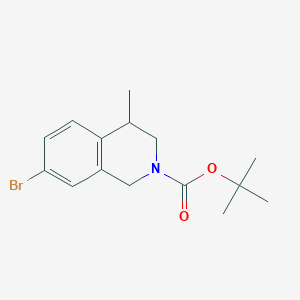
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)


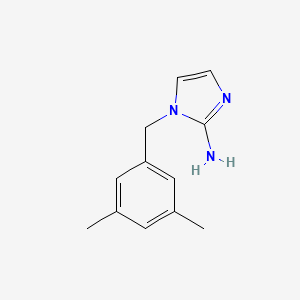

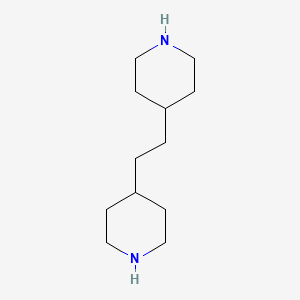
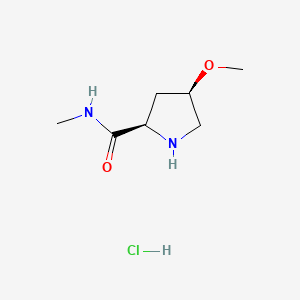



![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)

